(R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(2-Bromo-6-fluorophenyl)pentan-1-amine is an organic compound that belongs to the class of amines. This compound features a bromine and fluorine atom attached to a phenyl ring, which is further connected to a pentan-1-amine chain. The ® configuration indicates that the compound is chiral and exists in a specific enantiomeric form.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromo-6-fluorophenyl)pentan-1-amine typically involves the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF).
Amine Introduction: The pentan-1-amine chain can be attached through a nucleophilic substitution reaction, where an appropriate alkyl halide reacts with ammonia or an amine.
Industrial Production Methods
Industrial production of ®-1-(2-Bromo-6-fluorophenyl)pentan-1-amine may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can undergo reduction reactions, such as the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium fluoride (KF)
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Dehalogenated amines
Substitution: Various substituted phenylpentan-1-amines
Wissenschaftliche Forschungsanwendungen
Chemistry
®-1-(2-Bromo-6-fluorophenyl)pentan-1-amine can be used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology
The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine
Research may explore the compound’s potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its amine functionality.
Industry
The compound can be used in the development of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of ®-1-(2-Bromo-6-fluorophenyl)pentan-1-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-1-(2-Bromo-4-fluorophenyl)pentan-1-amine
- ®-1-(2-Chloro-6-fluorophenyl)pentan-1-amine
- ®-1-(2-Bromo-6-chlorophenyl)pentan-1-amine
Uniqueness
®-1-(2-Bromo-6-fluorophenyl)pentan-1-amine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H15BrFN |
---|---|
Molekulargewicht |
260.15 g/mol |
IUPAC-Name |
(1R)-1-(2-bromo-6-fluorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H15BrFN/c1-2-3-7-10(14)11-8(12)5-4-6-9(11)13/h4-6,10H,2-3,7,14H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
NJCFPGOSXYMJJM-SNVBAGLBSA-N |
Isomerische SMILES |
CCCC[C@H](C1=C(C=CC=C1Br)F)N |
Kanonische SMILES |
CCCCC(C1=C(C=CC=C1Br)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.